Binding Affinity vs. EED226
Pociredir binds to the EED subunit of PRC2 with a reported equilibrium dissociation constant (KD) of 0.163 nM . This represents a >500-fold higher affinity compared to the well-characterized EED inhibitor EED226, which has a reported KD of 82 nM as measured by isothermal titration calorimetry (ITC) [1]. This quantitative difference in target binding affinity may translate to distinct pharmacodynamic profiles and potency requirements in cellular and in vivo assays.
| Evidence Dimension | EED Binding Affinity (KD) |
|---|---|
| Target Compound Data | KD = 0.163 nM |
| Comparator Or Baseline | EED226: KD = 82 nM (ITC) |
| Quantified Difference | Approximately 500-fold higher affinity for pociredir |
| Conditions | TargetMol reported value; EED226 value from ITC assay (PDB: 5GSA) |
Why This Matters
For researchers selecting an EED inhibitor for high-sensitivity target engagement studies or assays where maximal potency is required, pociredir's superior binding affinity may be a critical differentiator.
- [1] Chemical Probes Portal. EED226 Probe Report. View Source
